molecular formula C22H44N2O8S B12672768 Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate CAS No. 93842-95-6

Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate

Katalognummer: B12672768
CAS-Nummer: 93842-95-6
Molekulargewicht: 496.7 g/mol
InChI-Schlüssel: LYHRLOGYIPIFEV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves several steps. The primary synthetic route includes the reaction of diethylmethylamine with 1-methyl-1-((1-oxoallyl)oxy)ethyl chloride in the presence of a suitable solvent. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate can be compared with other similar compounds such as:

  • Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium chloride
  • Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium bromide

These compounds share similar structures but differ in their counterions, which can influence their properties and applications. This compound is unique due to its specific sulphate counterion, which can affect its solubility, reactivity, and overall behavior in different environments .

Eigenschaften

CAS-Nummer

93842-95-6

Molekularformel

C22H44N2O8S

Molekulargewicht

496.7 g/mol

IUPAC-Name

diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;sulfate

InChI

InChI=1S/2C11H22NO2.H2O4S/c2*1-7-10(13)14-11(4,5)12(6,8-2)9-3;1-5(2,3)4/h2*7H,1,8-9H2,2-6H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI-Schlüssel

LYHRLOGYIPIFEV-UHFFFAOYSA-L

Kanonische SMILES

CC[N+](C)(CC)C(C)(C)OC(=O)C=C.CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.